4-Amino-3-nitropyridine

概述

描述

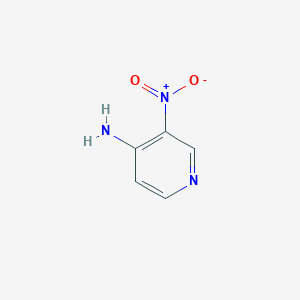

4-Amino-3-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It features a pyridine ring substituted with an amino group at the 4-position and a nitro group at the 3-position. This compound is known for its yellow to orange crystalline appearance and is sparingly soluble in water but soluble in common organic solvents like ethanol and dichloromethane .

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitropyridine can be synthesized through the nitration of 4-aminopyridine. The process involves dissolving 4-aminopyridine in concentrated sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining the reaction temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours before being heated to 90°C for additional reaction time. The product is precipitated by adding the reaction mixture to ice water and neutralizing with ammonia .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4,3-Diaminopyridine.

Substitution: Various acylated or alkylated derivatives.

Oxidation: Nitroso or nitro derivatives.

科学研究应用

Pharmaceutical Applications

4-Amino-3-nitropyridine is primarily recognized for its role in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic effects, including:

- Neurological Disorders : Research has indicated that derivatives of this compound can influence neurotransmitter release, making them potential candidates for treating conditions like Lambert-Eaton myasthenic syndrome. Stability studies have shown that this compound can form under oxidative stress conditions, which may affect its pharmacological properties .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of nitropyridine derivatives, suggesting potential applications in developing new antibiotics .

Table 1: Pharmaceutical Applications of this compound

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block. Its reactivity allows it to participate in various reactions:

- Amination Reactions : It can undergo vicarious nucleophilic substitution to yield substituted pyridines. This method has been optimized to achieve high yields and selectivity .

- Oxidative Amination : The compound has been utilized in oxidative amination processes to produce amino-nitro products with specific regioselectivity, which is essential for synthesizing complex molecules .

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) | References |

|---|---|---|---|

| Vicarious Nucleophilic Substitution | Produces substituted pyridines | Varies | |

| Oxidative Amination | Yields amino-nitro products with regioselectivity | High |

Agrochemical Applications

The compound's structural characteristics make it suitable for developing agrochemicals. Its derivatives are being explored for use as herbicides and pesticides due to their effectiveness against certain pests and diseases affecting crops.

Case Study: Agrochemical Development

Research has demonstrated the efficacy of certain nitropyridine derivatives in controlling agricultural pests. For instance, studies showed that these compounds could inhibit the growth of specific fungi and bacteria that threaten crop yields .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with unique electronic or optical properties. Its ability to form coordination complexes with metals opens avenues for applications in sensors and catalysts.

作用机制

The mechanism of action of 4-Amino-3-nitropyridine largely depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These properties make it a versatile compound in various chemical reactions and applications .

相似化合物的比较

- 4-Amino-2-nitropyridine

- 3-Amino-4-nitropyridine

- 4-Amino-3-chloropyridine

- 4-Amino-3-bromopyridine

Comparison: 4-Amino-3-nitropyridine is unique due to the specific positioning of the amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and properties. For instance, the nitro group at the 3-position makes it more susceptible to reduction compared to its isomers. Additionally, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups provides a balance of reactivity that is advantageous in various synthetic applications .

生物活性

4-Amino-3-nitropyridine (4A3NP) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in neurology and as an antimicrobial agent. This article explores the biological activity of 4A3NP, including its synthesis, mechanisms of action, and various case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a nitro group at the 4th and 3rd positions of the pyridine ring, respectively. Its chemical structure can be represented as follows:

Synthesis of this compound

The synthesis of 4A3NP typically involves nitration reactions followed by amination processes. Various methods have been explored to optimize the yield and purity of this compound. For example, vicarious nucleophilic substitution has been successfully employed to introduce amino groups into nitropyridine derivatives, yielding 4A3NP in moderate to good yields .

1. Neurological Effects

This compound has been investigated for its effects on the nervous system, particularly in relation to Lambert-Eaton myasthenic syndrome (LEMS). This condition is characterized by muscle weakness due to impaired neurotransmitter release. Research indicates that 4A3NP can enhance acetylcholine release at neuromuscular junctions, which may alleviate symptoms associated with LEMS .

2. Antimicrobial Activity

Research has demonstrated that 4A3NP exhibits significant antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth. A study reported that derivatives of nitropyridines, including 4A3NP, displayed enhanced antimicrobial activity compared to their parent compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of 4A3NP can be attributed to its ability to interact with various biological targets. The presence of the amino and nitro groups facilitates interactions with enzymes and receptors involved in neurotransmission and microbial inhibition. For instance, the compound's mechanism in enhancing acetylcholine release is thought to involve modulation of voltage-gated calcium channels at the presynaptic membrane .

Case Study 1: Treatment of Lambert-Eaton Myasthenic Syndrome

In a clinical study involving patients with LEMS, administration of 4A3NP resulted in significant improvements in muscle strength and fatigue levels. The study highlighted the compound's role in enhancing neurotransmitter release, thereby improving neuromuscular transmission .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the efficacy of 4A3NP against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like ampicillin .

属性

IUPAC Name |

3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPEELMBOPLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338379 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-37-4 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL542D6HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-amino-3-nitropyridine in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. One notable application is its use in synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines. This reaction proceeds through a reductive cyclization with aromatic aldehydes in the presence of sodium dithionite (Na2S2O4) []. Additionally, it acts as a precursor in the synthesis of 3-Deazaspongosine, a nucleoside analogue, showcasing its utility in medicinal chemistry [].

Q2: How is computational chemistry employed to understand the properties of this compound?

A: Density Functional Theory (DFT) calculations, using the B3LYP/6-311++G(d,p) basis set, are instrumental in predicting various molecular properties of this compound []. These calculations provide insights into its optimized geometry, vibrational frequencies (FTIR and FT-Raman), electronic properties (HOMO-LUMO energies, UV-Vis spectrum), and NMR chemical shifts. Furthermore, molecular docking studies using proteins like 4YPO and 5NCJ, associated with anti-tuberculosis activity, help assess the binding affinity and potential inhibitory activity of the compound [].

Q3: What spectroscopic techniques are valuable for characterizing this compound?

A: FTIR and FT-Raman spectroscopy are crucial for identifying functional groups and understanding the vibrational modes of this compound []. The experimental spectral data, when compared with theoretically calculated frequencies obtained from DFT studies, allow for a detailed vibrational analysis and assignment of the observed bands. This combined approach provides a comprehensive understanding of the molecule's structural features [].

Q4: Have any studies investigated the potential biological activity of this compound?

A: Yes, molecular docking studies have been conducted to explore the potential anti-tuberculosis activity of this compound []. These studies involved docking the compound into the active sites of proteins 4YPO and 5NCJ, known to be involved in tuberculosis mechanisms. The calculated binding affinities and estimated inhibition constants provide preliminary evidence for potential anti-tubercular properties, warranting further investigation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。